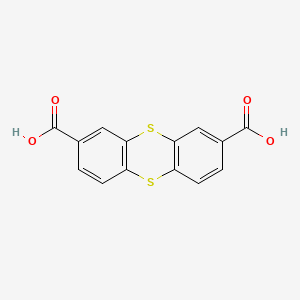

Thianthrene-2,8-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thianthrene-2,8-dicarboxylic acid is a chemical compound that has been synthesized in good yields via nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide .

Synthesis Analysis

The synthesis of Thianthrene-2,8-dicarboxylic acid involves a nucleophilic aromatic substitution of Na2S on N,N-dimethyl-3,4-dichlorobenzamide . This process results in good yields of the compound .Chemical Reactions Analysis

Thianthrene-2,8-dicarboxylic acid is used in the direct polycondensation reaction with 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone (NMP) using triphenyl phosphite (TPP) and pyridine . This reaction results in new aromatic polyamides .Wissenschaftliche Forschungsanwendungen

Synthesis of Thianthrene-Based Polyamides

Thianthrene-2,8-dicarboxylic acid: has been utilized in the synthesis of new aromatic polyamides . These polyamides exhibit inherent viscosities ranging from 1.29 to 2.39 dL/g , indicating their potential for creating robust and durable materials. The direct polycondensation reaction of the dicarboxylic acids with diamines like 4,4’-oxydianiline and 1,4-phenylenediamine in N-methyl-2-pyrrolidinone using triphenyl phosphite and pyridine has led to the formation of these polyamides. The resulting thianthrene-based polyamides show enhanced solubility compared to analogous poly(thioether amide)s, making them suitable for film casting and further analysis by FTIR and NMR.

Development of Supramolecular Chemistry

The compound has been a key player in the development of a thianthrene-based cyclic tetramer with a sulfur linker, known as thiacalix 4-2,8-thianthrene (TC4TT) . This macrocyclic system exhibits unique supramolecular chemistry based on molecular tiling and photophysical properties in solution. Its internal cavity can include small solvents like chloroform and carbon disulfide, and it demonstrates fluorescence and phosphorescence emission, which are slightly redshifted compared to reference compounds. This makes it an intriguing candidate for applications in solvent recognition and as a fluorescence/phosphorescence dye.

Host–Guest Chemistry Platform

Thianthrene-2,8-dicarboxylic acid derivatives have been extensively studied as a platform for host–guest chemistry . The structural features of thiacalixarenes, which are categorized as thioether-type macrocyclic compounds, allow them to form specific internal cavities that demonstrate unusual inclusiveness. This property is leveraged for the extraction of metal ions, transport materials, catalysts, crystal engineering, guest adsorption materials, and chemosensors.

Polymer Science and Engineering

In polymer science, thianthrene-2,8-dicarboxylic acid is a precursor for creating polymers with high thermal stability . The polymers derived from this compound have been analyzed for their thermal properties using techniques like DSC and TGA, indicating their suitability for high-performance applications.

Material Science

The compound’s ability to form polymers with unique solubility and thermal properties positions it as a valuable material in the field of material science . It can contribute to the development of new materials with specific desired properties, such as enhanced solubility and thermal resistance.

Fluorescent and Phosphorescent Materials

Due to its photophysical properties, thianthrene-2,8-dicarboxylic acid is instrumental in creating materials that exhibit fluorescence and phosphorescence . These materials can be used in various applications, including sensors, imaging, and as components in optoelectronic devices.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thianthrene-2,8-dicarboxylic acid is a sulfur-containing macrocycle Sulfur-containing macrocycles have been extensively studied for their unique characteristics due to their polygonal ring-shaped skeleton . They demonstrate unusual inclusiveness, which can be utilized in host-guest chemistry .

Mode of Action

It’s known that the compound can adopt unique polygonal geometries by connecting aromatic hydrocarbons with sulfur linkers . This allows it to interact with its targets in a unique way, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Sulfur-containing macrocycles like thianthrene-2,8-dicarboxylic acid have been used in various applications such as the extraction of metal ions, transport materials, catalysts, crystal engineering/supramolecular architectures, guest adsorption materials, and chemosensors . These applications suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

It’s known that the compound shows fluorescence and phosphorescence emission in a ch2cl2 solution at ambient and liquid nitrogen temperatures . This suggests that the compound may have interesting photophysical properties.

Eigenschaften

IUPAC Name |

thianthrene-2,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPNPRIPIZPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742620 |

Source

|

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154341-97-6 |

Source

|

| Record name | 2,8-Thianthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154341-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B585578.png)

![pyrido[3,4-e][1,2,4]triazin-5(6H)-one](/img/structure/B585579.png)